molecular formula C2H6N2O B129408 N-Methyl-N-formylhydrazine CAS No. 758-17-8

N-Methyl-N-formylhydrazine

Cat. No.: B129408
CAS No.: 758-17-8
M. Wt: 74.08 g/mol
InChI Key: RSFOTOSOKJMMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Mechanism of Action

Target of Action

N-Methyl-N-formylhydrazine (MFH) is a component of the mushroom Gyromitra esculenta and is known to be a carcinogen .

Mode of Action

The mode of action of MFH involves its metabolism and oxidation. The oxidation of MFH leads to the formation of a diazenium ion or diazene, which then fragments to formyl and methyl radicals . These radical intermediates are suggested to be important in understanding and elucidating carcinogenesis by MFH .

Biochemical Pathways

The biochemical pathways affected by MFH involve its oxidative chemistry. Both the chemical and the microsome-mediated oxidation of MFH yield formaldehyde and acetaldehyde . The formation of acetaldehyde requires the oxidation of MFH to a diazenium ion or diazene and the subsequent fragmentation of these intermediates to formyl and methyl radicals .

Pharmacokinetics

It is known that mfh is metabolized to form formaldehyde and acetaldehyde . These metabolites are then involved in various biochemical reactions within the body.

Result of Action

The result of MFH’s action is primarily carcinogenic. It is a suspected carcinogen with experimental carcinogenic data . It is also toxic and has been reported to cause mutation .

Action Environment

The action of MFH can be influenced by environmental factors. For instance, it is a constituent of the mushroom Gyromitra esculenta, which grows wild and is consumed in North America and Europe . The mushroom contains at least six different compounds associated with carcinogenic activity . Therefore, the consumption of this mushroom and exposure to MFH can vary based on geographical location and dietary habits.

Safety and Hazards

N-Methyl-N-formylhydrazine is a suspected carcinogen with experimental carcinogenic data . It is toxic by ingestion route and emits toxic fumes of NOx when heated to decomposition . The LD50 oral in mouse is 118mg/kg .

Biochemical Analysis

Biochemical Properties

N-Methyl-N-formylhydrazine is a non-competitive inhibitor of human intestinal diamine oxidase . This compound interacts with the enzyme diamine oxidase, inhibiting its function . The nature of this interaction is non-competitive, meaning that the compound binds to the enzyme at a site other than the active site, changing the enzyme’s shape and reducing its ability to bind to its substrate .

Cellular Effects

The effects of this compound on cells are primarily toxic and mutagenic . It has been found to induce lung neoplasms in animal models . This suggests that the compound may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its oxidation to a diazenium ion or diazene, followed by fragmentation to formyl and methyl radicals . These radical intermediates may be important in understanding and elucidating the carcinogenic effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to induce lung neoplasms in animal models over the course of their lifetime . This suggests that the compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high dose levels, a significant percentage of animals developed lung tumors . This indicates that the compound may have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound is oxidized to a diazenium ion or diazene, suggesting that it may interact with enzymes or cofactors involved in oxidation reactions .

Chemical Reactions Analysis

N-Methyl-N-formylhydrazine undergoes various chemical reactions, including oxidation and metabolism. During oxidation, it forms intermediates such as diazenium ions and radicals . Common reagents used in these reactions include rat liver microsomes, which facilitate the formation of formaldehyde and acetaldehyde as major products . These reactions are significant in understanding the compound’s carcinogenic properties.

Properties

IUPAC Name

N-amino-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-4(3)2-5/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFOTOSOKJMMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020840
Record name N-Methyl-N-formylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758-17-8
Record name Hydrazinecarboxaldehyde, 1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-formylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formyl-N-methylhydrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-N-formylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FORMYL-N-METHYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L13R06H7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-METHYL-N-FORMYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3510
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.